Precursor to Potent Hedgehog Pathway Inhibitors for Pancreatic Cancer Research
2-Methyl-4-(pyridin-3-yl)pyrimidine is a key synthetic precursor for pyridyl pyrimidine-based Hedgehog (Hh) signaling pathway inhibitors, which have shown potent antitumor activity. While the precursor itself is not directly assayed for Hh inhibition, a derivative built from a structurally related core, N-(4-((dimethylamino)methyl)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide (B31), demonstrated significant in vivo efficacy [1]. This evidence supports the value of this specific precursor scaffold.
| Evidence Dimension | In Vivo Tumor Growth Inhibition |
|---|---|
| Target Compound Data | Not applicable (compound is a synthetic precursor). |
| Comparator Or Baseline | Compound B31, a derivative of a closely related pyridin-3-yl pyrimidine scaffold |
| Quantified Difference | B31 significantly regressed subcutaneous tumors formed by BxPC-3 cells in nude mice [1]. |
| Conditions | BxPC-3 human pancreatic cancer cell xenograft model in nude mice [1]. |
Why This Matters
This demonstrates the value of the pyridin-3-yl pyrimidine scaffold, of which 2-Methyl-4-(pyridin-3-yl)pyrimidine is a specific example, in generating compounds with validated in vivo efficacy against a challenging cancer type, guiding procurement for Hh pathway inhibitor research.
- [1] Li, H., et al. (2024). Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer. European Journal of Medicinal Chemistry, 280, 116961. doi: 10.1016/j.ejmech.2024.116961 View Source
